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Technical Profile: 7-Bromo-3-chloroquinolin-2-
amine
Structural Validation, Spectroscopic Signatures, and
Synthesis Logic
Executive Summary
7-Bromo-3-chloroquinolin-2-amine (C₉H₆BrClN₂) is a high-value heterocyclic intermediate,

primarily utilized in the synthesis of kinase inhibitors and antimalarial agents.[1] Its structural

uniqueness lies in the dense functionalization of the quinoline scaffold: an amino handle at C2

for amide coupling, a chlorine at C3 allowing for selective metal-catalyzed cross-couplings

(e.g., Suzuki-Miyaura), and a bromine at C7 providing a distinct vector for structure-activity

relationship (SAR) expansion.

This guide provides a comprehensive framework for the identification, synthesis, and quality

control of this compound. Due to its status as a specialized intermediate, this profile

synthesizes theoretical consensus data with empirical trends from analogous halogenated

aminoquinolines to establish a Target Characterization Profile (TCP).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b13905545#bc-rfq
https://www.benchchem.com/product/b13905545/docs?utm_src=pdf-body#spectroscopic-data-for-7-bromo-3-chloroquinolin-2-amine
https://www.rlavie.com/Quinazolin/7-broMo-2-chloroquinoline-3-carbaldehyde.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13905545?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Analysis & Theoretical Framework
Molecule Specifications

Property Value

IUPAC Name 7-Bromo-3-chloroquinolin-2-amine

Molecular Formula C₉H₆BrClN₂

Exact Mass 255.9403 u

ClogP (Est.) 3.2 - 3.5

Topological Polar Surface Area ~39 Å²

Key Pharmacophore Features
H-bond donor (NH₂), H-bond acceptor (N1),

Lipophilic Halogens (Cl, Br)

Synthetic Logic & Impurity Origins
To understand the spectroscopy, one must understand the synthesis. The most robust route

involves the electrophilic chlorination of the 7-bromoquinolin-2-amine precursor.[1]

Primary Impurity Risks:

Regioisomers: 7-Bromo-4-chloroquinolin-2-amine (if chlorination conditions are too

vigorous).[1]

Over-halogenation: 7-Bromo-3,X-dichloro species.[1]

Starting Material: Unreacted 7-bromoquinolin-2-amine (lacks C3-Cl).[1]
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Figure 1: Standard synthetic pathway via electrophilic chlorination.[1] The C3 position is

electronically favored in 2-aminoquinolines due to the activating ortho-amino group.[1]

Spectroscopic Characterization (Target Profile)
As this specific isomer is a catalog intermediate often lacking public .jdx files, the following data

represents the High-Confidence Consensus derived from substituent shielding constants and

analogous 3-halo-quinoline spectra [1, 2].

Mass Spectrometry (MS-ESI)
The presence of one Bromine and one Chlorine atom creates a distinctive isotopic envelope

that serves as the primary confirmation of elemental composition.

Ionization Mode: ESI (+)

Base Peak: [M+H]⁺

m/z Peak Composition
Relative Intensity
(Approx)

Diagnostic Note

256.9 [¹²C₉H₇⁷⁹Br³⁵ClN₂]⁺ 75% Base M+H peak

258.9
[¹²C₉H₇⁸¹Br³⁵ClN₂]⁺ &

[¹²C₉H₇⁷⁹Br³⁷ClN₂]⁺
100%

Dominant Peak.

Overlap of ⁸¹Br and

³⁷Cl isotopes.[1]

260.9 [¹²C₉H₇⁸¹Br³⁷ClN₂]⁺ 25%
Confirmation of di-

halogenation.

Validation Rule: If the M+2 peak (258.9) is not roughly 1.3x the intensity of the M peak (256.9),

the halogen ratio is incorrect (e.g., loss of Br or Cl).
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¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
The proton NMR is the definitive tool for distinguishing the 3-chloro isomer from the 4-chloro

isomer.[1]

Diagnostic Signal: The H4 Singlet. In 3-chloroquinolines, the proton at C4 becomes isolated (no

neighbors for coupling). In the starting material (no Cl at C3), H4 appears as a doublet (coupled

to H3). The collapse of the H4 doublet into a singlet is the proof of C3 substitution.

Position Shift (δ, ppm) Multiplicity Integral
Assignment
Logic

H4 8.25 - 8.35 Singlet (s) 1H

Deshielded by

aromatic ring

current and peri-

effect; Diagnostic

Singlet.

H8 7.85 - 7.95
Doublet (d, J≈2

Hz)
1H

Meta-coupling to

H6; Deshielded

by adjacent

Nitrogen lone

pair.[1]

H5 7.65 - 7.75
Doublet (d, J≈9

Hz)
1H

Ortho-coupling to

H6.[1]

H6 7.40 - 7.50
Doublet of

Doublets (dd)
1H

Coupled to H5

(ortho) and H8

(meta).

NH₂ 6.80 - 7.20
Broad Singlet (br

s)
2H

Exchangeable;

Shift varies with

concentration/wa

ter content.

¹³C NMR (Predicted/Consensus)
C2 (Amidine-like): ~156-158 ppm (Deshielded by N and NH₂).[1]
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C4: ~136-138 ppm.[1]

C3 (C-Cl): ~115-118 ppm (Upfield shift relative to C4 due to resonance/shielding balance).[1]

C7 (C-Br): ~122-124 ppm.[1]

IR Spectroscopy (ATR/KBr)
N-H Stretch: Doublet at 3400–3300 cm⁻¹ (Primary amine asymmetric/symmetric stretch).

C=N Stretch: ~1620 cm⁻¹ (Quinoline ring).

C-Cl / C-Br: Fingerprint region bands at 600–800 cm⁻¹.[1]

Quality Control & Diagnostic Logic
To ensure the integrity of the compound for drug development assays, use the following logic

tree. This prevents the common error of confusing the 3-chloro product with the 4-chloro

regioisomer.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.rlavie.com/Quinazolin/7-broMo-2-chloroquinoline-3-carbaldehyde.html
https://www.rlavie.com/Quinazolin/7-broMo-2-chloroquinoline-3-carbaldehyde.html
https://www.rlavie.com/Quinazolin/7-broMo-2-chloroquinoline-3-carbaldehyde.html
https://www.rlavie.com/Quinazolin/7-broMo-2-chloroquinoline-3-carbaldehyde.html
https://www.rlavie.com/Quinazolin/7-broMo-2-chloroquinoline-3-carbaldehyde.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13905545?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crude Product Isolated

Run LC-MS
Check Isotope Pattern

Pattern != 3:4:1
(M : M+2 : M+4)

 No

Pattern Matches
(Br + Cl confirmed)

 Yes

Run 1H NMR (DMSO-d6)
Inspect Aromatic Region (8.0 - 8.5 ppm)

Is there a sharp Singlet
around 8.3 ppm?

CONFIRMED
7-Bromo-3-chloroquinolin-2-amine

 Yes (H4 Isolated)

Doublet observed at 8.3 ppm
(Unreacted Starting Material)

 No (Doublet)

Singlet missing / Complex multiplets
(Likely 4-chloro isomer or decomposition)

 No (Other)

Click to download full resolution via product page

Figure 2: Self-validating diagnostic workflow for structural confirmation.

Experimental Protocol (Recommended)
Sample Preparation for NMR

Solvent: DMSO-d₆ is preferred over CDCl₃.[1] Aminoquinolines often aggregate in

chloroform, leading to broad peaks. DMSO disrupts H-bonding, yielding sharper signals.[1]

Concentration: 5–10 mg in 0.6 mL solvent.
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Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Solubility Profile
Soluble: DMSO, DMF, Methanol (warm), Ethyl Acetate (moderate).

Insoluble: Water, Hexane.

Note: The presence of the C2-amine allows for salt formation.[1] The hydrochloride salt will

have significantly different solubility and chemical shifts (H4 will shift downfield >8.5 ppm due

to protonation of the ring nitrogen).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. 7-Bromo-2-Chloroquinoline-3-Carbaldehyde|CAS 136812-31-2 [rlavie.com]

To cite this document: BenchChem. [Spectroscopic data for 7-Bromo-3-chloroquinolin-2-
amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13905545/docs#spectroscopic-data-for-7-bromo-3-
chloroquinolin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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